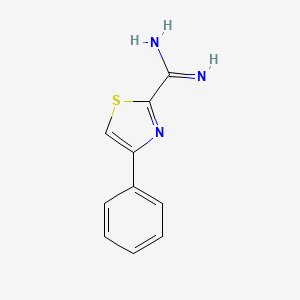

4-Phenylthiazole-2-carboximidamide

Description

Properties

Molecular Formula |

C10H9N3S |

|---|---|

Molecular Weight |

203.27 g/mol |

IUPAC Name |

4-phenyl-1,3-thiazole-2-carboximidamide |

InChI |

InChI=1S/C10H9N3S/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12) |

InChI Key |

XJJWFMZGMOSXIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Phenylthiazole-2-carboximidamide and its Core Structure

The construction of the 4-phenylthiazole (B157171) backbone, a critical precursor to this compound, is predominantly achieved through several key synthetic transformations. These methods offer varying degrees of efficiency, substrate scope, and environmental compatibility.

Hantzsch-Type Cyclization Approaches for Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring and is widely employed for the preparation of 2-amino-4-phenylthiazole (B127512), a direct precursor to the target compound. rsc.orgresearchgate.net This reaction typically involves the condensation of an α-haloketone, such as phenacyl bromide or its derivatives, with a thioamide-containing compound, most commonly thiourea (B124793). rsc.orgresearchgate.net The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole (B372263) ring. rsc.org

A variety of solvents and conditions have been reported for this transformation, with ethanol (B145695) being a common choice. asianpubs.org The reaction can be carried out under reflux conditions, often for several hours, to achieve good yields of the desired 2-amino-4-phenylthiazole. asianpubs.org

Table 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole Derivatives

| α-Haloketone | Thioamide/Derivative | Solvent | Conditions | Yield (%) | Reference |

| Acetophenone/Iodine | Thiourea | Reflux | 12 h | - | asianpubs.org |

| Phenacyl bromide | Thiourea | Methanol | Heat, 100°C | - | researchgate.net |

| Substituted Phenacyl bromides | Thiourea | Ethanol | Reflux, 78°C | High | nanobioletters.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | EtOH/Water (50/50) | 65°C | 79-90 | nih.gov |

Note: The table provides examples of Hantzsch-type reactions for the synthesis of the 2-aminothiazole core structure.

Microwave-Assisted Synthesis Protocols for Thiazole Derivatives

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and promote greener chemical processes. The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation, significantly reducing reaction times from hours to minutes. asianpubs.orgqmu.edu.kz This rapid and efficient heating method has been successfully applied to the synthesis of 2-amino-4-phenylthiazole and its derivatives. asianpubs.orgqmu.edu.kz

For instance, the reaction of acetophenone, thiourea, and iodine can be completed in a matter of minutes under microwave irradiation, affording high yields of 2-amino-4-phenylthiazole. qmu.edu.kz This method offers a significant advantage over conventional heating, which often requires prolonged reaction times. asianpubs.orgqmu.edu.kz

Table 2: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Power (W) | Time (min) | Yield (%) | Reference |

| Acetophenone | Thiourea | Iodine | 70 | 5 (in 1-min intervals) | 92 | qmu.edu.kz |

| o-Chloroacetophenone | Thiourea | Iodine | - | Couple of minutes | High | nih.gov |

| Substituted Ketones | Thiourea | Iodine | 170 | 5-15 | High | jusst.org |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | - | - | 30 | 89-95 | nih.gov |

Note: This table highlights the efficiency of microwave-assisted synthesis in reducing reaction times and achieving high yields.

Condensation Reactions with Thiazole Precursors (e.g., Aryliminodithiazoles)

While the direct synthesis of this compound from aryliminodithiazoles has not been extensively reported, this class of compounds represents potential precursors for thiazole ring formation. The general principle involves the reaction of a suitable precursor that can undergo cyclization and subsequent transformations to yield the desired thiazole derivative. The synthesis of thiazole-fused derivatives has been achieved through the condensation of polyfunctionalized benzothiazole (B30560) analogues, indicating the versatility of using pre-formed thiazole-related structures in building more complex heterocyclic systems.

Catalytic Systems in Thiazole Ring Synthesis (e.g., Fe3O4 Nanoparticles, N-Halo Reagents)

The development of heterogeneous catalytic systems offers significant advantages in terms of catalyst recovery, reusability, and simplified workup procedures. Iron oxide (Fe3O4) nanoparticles have emerged as an efficient and magnetically separable catalyst for various organic transformations, including the synthesis of 2-aminothiazoles. rsc.orgresearchgate.net

In a notable one-pot synthesis, Fe3O4 nanoparticles, in conjunction with an N-halo reagent such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) or trichloroisocyanuric acid (TCCA), catalyze the reaction between methylcarbonyl compounds (like acetophenone) and thiourea to afford 2-aminothiazoles in high yields. rsc.orgnih.gov The N-halo reagent serves as a halogen source for the in-situ formation of the α-haloketone, which then undergoes the Hantzsch condensation. nih.gov The magnetic nature of the Fe3O4 nanoparticles allows for their easy separation from the reaction mixture using an external magnet, making the process more environmentally friendly and cost-effective. rsc.orgnih.gov

Table 3: Fe3O4 Nanoparticle-Catalyzed Synthesis of 2-Aminothiazoles

| Ketone | N-Halo Reagent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Acetophenone | DCDMH | Fe3O4 NPs | - | - | High | rsc.orgresearchgate.net |

| Acetophenone | TCCA | Ca/4-MePy-IL@ZY-Fe3O4 | EtOH | 80 °C | High | nih.gov |

Note: This table illustrates the use of a magnetic nanocatalyst in conjunction with an N-halo reagent for the efficient one-pot synthesis of the 2-aminothiazole core.

Utilization of Thiourea and Related Derivatives in Thiazole Synthesis

Thiourea is a fundamental and indispensable reagent in the majority of synthetic routes leading to 2-aminothiazoles, which are the key intermediates for this compound. researchgate.netasianpubs.orgnanobioletters.com Its bifunctional nature, possessing both a nucleophilic sulfur atom and two nitrogen atoms, enables it to readily participate in the cyclization reaction with α-haloketones in the classic Hantzsch synthesis. rsc.org

The versatility of this approach is further expanded by the use of substituted thioureas, which allows for the introduction of various functionalities at the 2-amino position of the resulting thiazole ring. The reaction of substituted phenacyl bromides with thiourea, often in the presence of a catalyst such as copper silicate (B1173343), provides a rapid and efficient route to a diverse range of 4-substituted 2-aminothiazoles. nanobioletters.com

Cyanogen (B1215507) Gas as a Reagent in 2-Cyanothiazole (B74202) Derivatives Synthesis

A direct and cost-effective route to 2-cyanothiazole derivatives, which can be readily converted to the corresponding 2-carboximidamides, involves the use of cyanogen gas ((CN)2). This method provides an alternative to the more traditional multi-step syntheses that often start from 2-aminothiazole. The reaction of a suitable precursor with cyanogen gas can lead to the formation of a 2-cyanothiazole intermediate.

The subsequent conversion of the 2-cyano group to a 2-carboximidamide function is a well-established chemical transformation. A common and effective method for this conversion is the Pinner reaction. nrochemistry.comwikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of an acid catalyst (typically HCl) to form an imino ester salt, known as a Pinner salt. wikipedia.orgnih.gov Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine furnishes the desired amidine. nrochemistry.comwikipedia.org This two-step sequence from the 2-cyanothiazole provides a direct pathway to the this compound.

Derivatization Strategies of this compound and its Analogs

The biological activity of 4-phenylthiazole derivatives can be finely tuned by chemical modifications at various positions of the molecule. Key strategies involve substitutions on the carboximidamide moiety, modifications of the phenyl ring, and the formation of related urea (B33335) and amide derivatives from the 2-amino-4-phenylthiazole precursor.

Direct N-substitution on the carboximidamide group of this compound is not extensively documented. Instead, a common approach involves the derivatization of the more accessible precursor, 2-amino-4-phenylthiazole, to generate a wide array of N-substituted compounds. These reactions typically involve the amino group at the 2-position of the thiazole ring, which can be acylated or reacted with isocyanates and isothiocyanates to form amides, ureas, and thioureas, respectively.

For instance, N-(phenylsulfonyl)thiazole-2-carboxamide derivatives have been synthesized by reacting thiazole-2-carboxylic acid with various benzenesulfonamide (B165840) analogs in the presence of a coupling agent and a base like triethylamine (B128534) researchgate.net. This highlights a strategy for creating N-substituted carboxamide derivatives, which are structurally related to carboximidamides. The general reaction pathways for creating N-substituted compounds from 4-phenyl-2-aminothiazole often serve as the foundational chemistry for producing diverse analogs researchgate.net.

The phenyl ring at the 4-position of the thiazole core is a prime target for modification to explore structure-activity relationships (SAR). Introducing various substituents on this ring can significantly impact the compound's biological efficacy and pharmacokinetic properties.

Research has shown that the introduction of electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety is generally well-tolerated by target enzymes and can be placed at the ortho, meta, or para positions nih.gov. A series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives were synthesized to explore the SAR of an arylacetamido pendant group connected to the para-position of the 2-phenyl ring. In these studies, it was found that a methoxy (B1213986) group at the 4-position improved activity against Caco-2 cancer cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines nih.gov.

The following table summarizes the impact of different substituents on the phenyl ring on the cytotoxic activity of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives against various cancer cell lines.

| Compound | Substituent on Phenyl Ring | Cell Line | IC50 (µM) |

| 4a | H | SKNMC | 13.5 ± 0.98 |

| 4c | p-NO2 | SKNMC | 10.8 ± 0.08 |

| 4d | m-NO2 | Hep-G2 | 11.6 ± 0.12 |

| 4e | p-Cl | SKNMC | - |

Data sourced from a study on phenylthiazole derivatives as anticancer agents nih.gov.

The synthesis of urea and amide derivatives starting from 2-amino-4-phenylthiazole is a well-established method for generating libraries of compounds for biological screening. The primary amino group at the 2-position is a versatile handle for a variety of chemical transformations.

Amide derivatives are commonly synthesized by reacting 2-amino-4-phenylthiazole with carboxylic acids or their activated forms, such as acid chlorides. For example, a new series of phenylthiazole analogs were synthesized by reacting 2-p-tolylthiazole-4-carboxylic acid with various aniline (B41778) derivatives using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents nih.gov. Similarly, urea derivatives can be formed by the reaction of 2-amino-4-phenylthiazole with isocyanates. Bioisosteric replacement of a ureido group with a thioureido moiety has been shown to lead to a reduction in anticancer potency in certain series of compounds nih.gov.

Transition metal-catalyzed reactions, particularly those involving palladium and copper, are powerful tools for the synthesis of the thiazole core and its derivatives. These methods often offer high efficiency and functional group tolerance.

Palladium-Catalyzed Synthesis: Palladium catalysts are employed in C-H functionalization and C-S bond formation processes to construct the thiazole ring. For instance, the synthesis of 2-substituted benzothiazoles has been achieved from thiobenzanilides using a palladium(II) catalyst in conjunction with a copper(I) co-catalyst acs.orgelsevierpure.com. Palladium-catalyzed cyclization reactions have also been used to form thiazolidine (B150603) derivatives from 2-vinylthiiranes and heterocumulenes nih.gov. These methodologies, while demonstrated on related benzothiazole and thiazolidine systems, highlight the potential of palladium catalysis for the construction of substituted thiazole scaffolds.

Copper-Catalyzed Synthesis: Copper catalysis is widely used for the synthesis of thiazole derivatives. A rapid and efficient synthesis of 4-substituted 2-aminothiazoles has been developed using copper silicate as a heterogeneous and reusable catalyst nanobioletters.com. This method involves the reaction of a phenacyl bromide with thiourea. One-pot syntheses of N,N-4-triphenylthiazol-2-amines have also been reported using a copper-catalyzed strategy from bromoacetophenone, phenylthiourea, and iodobenzene (B50100) dicp.ac.cn. Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles, demonstrating the utility of copper in intramolecular cyclization reactions to form N-aryl bonds nih.govbeilstein-journals.org.

Advanced Synthetic Methodologies and Green Chemistry Aspects

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly processes. Multi-component, one-pot reactions are at the forefront of these efforts, offering advantages such as reduced waste, lower energy consumption, and simplified procedures.

Multi-component reactions (MCRs) allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The Hantzsch thiazole synthesis, a classical MCR, is a common method for preparing 2-aminothiazoles. Several modern variations aim to improve the efficiency and environmental footprint of this reaction.

One-pot syntheses of 2-aminothiazole derivatives have been developed under solvent-free conditions, representing a greener alternative to traditional methods nih.gov. These reactions often proceed with high atom economy and reduce the need for purification of intermediates. For example, a highly efficient, rapid, and catalyst-free protocol has been developed for the synthesis of 2-aminothiazoles in tetrahydrofuran (B95107) (THF) at room temperature, affording products in high yields without the need for further purification.

Chemo- and Regioselective Synthesis Approaches

The cornerstone of synthesizing 4-phenylthiazole derivatives is the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide or a compound containing a thiourea moiety. For the synthesis of this compound, the key precursors would be a phenacyl halide (e.g., 2-bromoacetophenone) and a guanidinothiourea or a related synthon that can provide the 2-carboximidamide functionality.

Regioselectivity in Hantzsch Thiazole Synthesis:

The regioselectivity of the Hantzsch synthesis is a critical aspect, determining the substitution pattern on the resulting thiazole ring. The reaction between an unsymmetrical α-haloketone and a thioamide can potentially lead to two isomeric products. In the case of synthesizing a 4-phenylthiazole derivative, starting with 2-bromoacetophenone (B140003) ensures the phenyl group is regioselectively placed at the 4-position of the thiazole ring. The initial step involves the S-alkylation of the thiocarbonyl group of the thioamide component by the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

A plausible chemo- and regioselective route to a precursor of this compound, specifically 2-amino-4-phenylthiazole, is the reaction of 2-bromoacetophenone with thiourea. The reaction proceeds selectively to yield the desired 2-amino-4-phenylthiazole, which can then be further functionalized to the target carboximidamide.

| Reactant 1 | Reactant 2 | Product | Selectivity |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High Regioselectivity for the 4-phenyl isomer |

The subsequent conversion of the 2-amino group to a carboximidamide can be achieved through various methods, such as reaction with a suitable imidoyl chloride or through a multi-step sequence involving acylation followed by amination and dehydration.

Sustainable Synthesis Approaches for Thiazole Compounds

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including thiazoles. These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and utilize reusable catalysts.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The microwave-assisted synthesis of N-(4-phenylthiazol-2-yl)-substituted carboximidamides has been reported, highlighting the applicability of this technology for preparing derivatives of the target compound. This method offers a significant advantage in terms of energy efficiency and speed. For instance, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole, a related structure, was achieved in high yields within minutes under microwave irradiation.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of thiazole derivatives. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. The ultrasound-assisted synthesis of various thiazole derivatives has been demonstrated to be efficient, with benefits including shorter reaction times and milder conditions. For example, the synthesis of thiazolidinediones, which share a core structural element, has been successfully performed using ultrasonic irradiation.

One-Pot Synthesis with Green Catalysts:

One-pot multi-component reactions are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps and purification procedures, thereby saving time, energy, and materials. The development of reusable and non-toxic catalysts is a key aspect of this approach. For instance, a facile, green, one-pot multicomponent synthesis of thiazole scaffolds has been developed using reusable NiFe2O4 nanoparticles as a catalyst in an ethanol:water solvent system. Such methodologies could be adapted for the synthesis of this compound, offering a sustainable and efficient route.

| Sustainable Method | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency | Synthesis of N-(4-phenylthiazol-2-yl)-substituted carboximidamides researchgate.net and 4-aryl-2-aminothiazoles nih.gov |

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions, enhanced yields | Synthesis of thiazole derivatives and related heterocycles nih.govpharmacyjournal.info |

| One-Pot Synthesis with Green Catalysts | Reduced synthetic steps, use of reusable and non-toxic catalysts, atom economy | Synthesis of thiazole scaffolds using NiFe2O4 nanoparticles nih.gov |

These sustainable approaches offer promising alternatives to traditional synthetic methods, aligning with the principles of green chemistry while efficiently producing valuable thiazole compounds like this compound.

Advanced Applications and Future Research Directions

4-Phenylthiazole-2-carboximidamide as a Precursor in Complex Molecule Synthesis

The unique structural features of this compound make it an invaluable starting material for the synthesis of more complex molecules, particularly in the realm of heterocyclic chemistry and biological research.

Chemical Building Block for Diverse Heterocyclic Compounds

This compound serves as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds. lookchem.com The thiazole (B1198619) ring is a prevalent scaffold in many pharmacologically active synthetic and natural compounds, making its derivatives a key focus in medicinal chemistry. sigmaaldrich.com Its structure is a fundamental component of numerous FDA-approved drugs and biologically significant natural products. tandfonline.com

The synthesis of various 2-amino-4-phenylthiazole (B127512) derivatives has been a subject of considerable research. sioc-journal.cnscirp.org For instance, it is a key intermediate for creating thiazole-based carboximidamides and other 2-aminothiazole (B372263) derivatives. lookchem.com These derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netsapub.org The synthesis of novel 2-amino-4-phenylthiazole derivatives containing an amide moiety has been accomplished, with some compounds showing notable antitumor effects. sioc-journal.cn

Furthermore, the 4-phenylthiazole (B157171) core can be incorporated into more complex heterocyclic systems. For example, new series of 3,5-bis(2-arylthiazol-4-yl)-1,2,4-oxadiazoles have been synthesized using N'-hydroxy-2-phenylthiazole-4-carboximidamide as a reactant. researchgate.net The versatility of the thiazole scaffold allows for the creation of structurally diverse molecules with a range of potential applications. sigmaaldrich.comscispace.com

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein target, thereby enabling researchers to investigate the protein's role in complex biological systems. promega.co.uk The development of high-quality chemical probes is crucial for both basic research and drug discovery. promega.co.ukmskcc.org

Derivatives of 4-phenylthiazole are being explored for their potential as chemical probes. By modifying the core structure, researchers can create molecules with specific properties, such as fluorescence or biotinylation, which are useful for techniques like microscopy, flow cytometry, and proteomic analyses. mskcc.org These "mutated chemicals" can be used to study protein function within the native cellular environment in a controlled manner. mskcc.org

The goal is to develop probes with high affinity and selectivity for their intended target, which is a critical step in target validation for drug discovery. promega.co.uk The insights gained from using these chemical tools can facilitate the development of new therapeutics. mskcc.org

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The synergy between computational modeling and experimental validation has become a powerful strategy in modern drug discovery. nih.gov This integrated approach is being applied to the development of this compound-based compounds to accelerate the identification and optimization of potential drug candidates.

Computational methods, such as molecular docking and molecular dynamics simulations, are employed to predict how different derivatives will interact with biological targets. researchgate.netacs.org These in silico studies help in designing molecules with improved binding affinities and drug-like properties. researchgate.net For example, computational studies have been used to design and evaluate thiazole-based molecules as potential anticancer agents, with subsequent experimental validation confirming their potential. researchgate.net

This combination of computational design and experimental testing not only enhances the accuracy of predictions but also streamlines the drug development process, making it more efficient and cost-effective. nih.gov

Exploration of Novel Therapeutic Indications and Multi-Targeted Inhibitors

The inherent biological activity of the thiazole scaffold has prompted investigations into new therapeutic applications for this compound derivatives. sapub.orgfabad.org.tr Researchers are exploring their potential in treating a wide range of diseases beyond their initially identified activities.

One promising area of research is the development of multi-targeted inhibitors. These are single molecules designed to interact with multiple biological targets simultaneously, which can be particularly effective in treating complex diseases like cancer. nih.gov The design of 1,4-naphthoquinone (B94277) derivatives linked to a 1,2,3-triazole, for instance, has yielded compounds with multi-kinase inhibitory activity, showing promise as anticancer agents. nih.gov

The structural versatility of this compound makes it an ideal platform for creating such multi-targeted ligands. By strategically modifying the core structure, it is possible to develop compounds that can modulate several disease-related pathways, potentially leading to more effective and robust therapeutic outcomes.

Innovation in Synthetic Methodologies for Analog Generation

The continuous need for novel and diverse chemical entities drives innovation in synthetic chemistry. Researchers are actively developing new and more efficient methods for synthesizing analogs of this compound.

Recent advancements include the use of green chemistry principles, such as microwave-assisted and ultrasound-promoted synthesis, to create thiazole derivatives. acs.orgdergipark.org.tr These methods often lead to higher yields, shorter reaction times, and are more environmentally friendly. For example, an eco-friendly biocatalyst has been used for the ultrasound-assisted synthesis of novel thiazole derivatives. mdpi.com

Furthermore, new catalytic systems and reaction conditions are being explored to facilitate the construction of the thiazole ring and the introduction of various substituents. acs.orgmdpi.com These innovative synthetic strategies are crucial for generating libraries of diverse analogs that can be screened for a wide range of biological activities, ultimately expanding the therapeutic potential of the this compound scaffold. fabad.org.tr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.